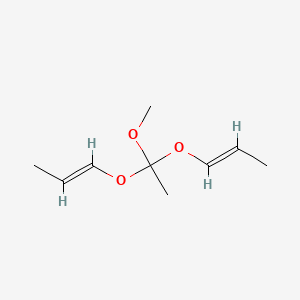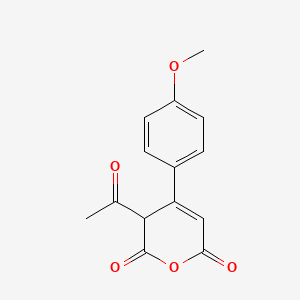
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyran ring fused with a methoxyphenyl group, making it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione typically involves the condensation of 3-acetyl-4-hydroxycoumarin with an appropriate aromatic aldehyde. One common method includes the use of piperidine as a catalyst in a chloroform solvent. The reaction proceeds through the formation of a chalcone intermediate, which then undergoes cyclization to form the desired pyran-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit fungal cell wall synthesis, leading to antifungal activity . The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant properties.
7-Methoxycoumarin: Known for its fluorescent properties and used in biochemical assays.
Coumarin-3-carboxylic acid: Studied for its anti-inflammatory and antioxidant activities.
Uniqueness
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione is unique due to its specific structural features, such as the acetyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
67074-99-1 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
3-acetyl-4-(4-methoxyphenyl)-3H-pyran-2,6-dione |
InChI |
InChI=1S/C14H12O5/c1-8(15)13-11(7-12(16)19-14(13)17)9-3-5-10(18-2)6-4-9/h3-7,13H,1-2H3 |
InChI Key |
AHBYOJCRDBCJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=CC(=O)OC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



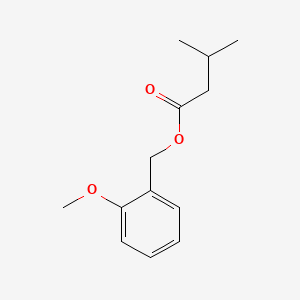

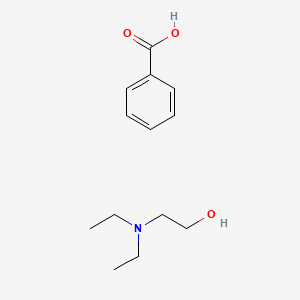
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
![zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride](/img/structure/B14479057.png)

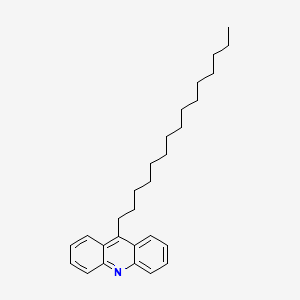
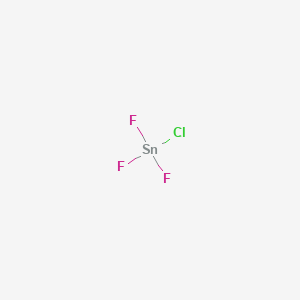
![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)

